molecular formula C9H8BrClN2O2 B082080 N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide CAS No. 13558-79-7

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide

Cat. No. B082080
CAS RN: 13558-79-7
M. Wt: 291.53 g/mol
InChI Key: DGMWFJYEDNCJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide is a chemical compound that has been synthesized and studied for various applications, including its potential use in fungicides due to its excellent microbiocidal activity in coatings (Ren Yu-hong & Oai Joint, 2002). The compound has been a subject of research for its synthesis, molecular structure analysis, chemical reactions and properties, physical properties analysis, and chemical properties analysis.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including chloroacetylization and bromination, achieving an overall yield of 57.3% (Ren Yu-hong & Oai Joint, 2002). Another approach to synthesizing related compounds involves a one-pot synthesis method yielding compounds in good amounts (Yuefei Bai et al., 2011).

Molecular Structure Analysis

Detailed molecular structure analyses, including vibrational spectroscopic studies and density functional theory (DFT) investigations, provide insights into the structural, thermodynamical, and vibrational characteristics of compounds (V. Arjunan et al., 2009). These analyses help in understanding the steric influence of substituents on the characteristic frequencies of the amide group.

Chemical Reactions and Properties

Research into the chemical reactions and properties of N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide and related compounds involves examining their reactivity, including cyclization-activated prodrug strategies and domino cyclization and elimination pathways (A. Vigroux et al., 1995). These studies provide valuable information on the chemical behavior and potential applications of these compounds.

Physical Properties Analysis

The physical properties, including crystalline structure and molecular conformation, have been extensively studied. Single crystal X-ray diffraction in solid state and computational studies are used to confirm the structures of synthesized compounds and compare the optimized geometric bond lengths and angles with experimental values (Yuefei Bai et al., 2011).

Chemical Properties Analysis

The chemical properties analysis often focuses on the interaction of these compounds with biological systems, their potential as prodrugs, and their pharmacological activities. For instance, the synthesis of derivatives and their evaluation for anti-tuberculosis activity highlight the relevance of these compounds in medicinal chemistry (Yuefei Bai et al., 2011).

Scientific Research Applications

Antimicrobial Activity

N-(4-Bromo-2-Methylphenyl)-2-Chloroacetamide (BMPCA) has been synthesized and shows significant microbiocidal activity in coatings, making it a candidate for use in antimicrobial applications (Ren Yu-hong & Oai Joint, 2002).

Synthesis and Pharmacological Evaluation

Compounds synthesized from 2-methylbenzenamine, including those involving chloroacetamides, have been evaluated for their anticonvulsant properties, showing moderate anticonvulsant activity in certain cases (H. Severina et al., 2020).

Characterization and Antimicrobial Potential

A study characterized N-(substituted phenyl)-2-chloroacetamides and tested their antimicrobial potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Certain chloroacetamides, including those with halogenated phenyl rings, exhibited strong antimicrobial activity (A. Bogdanović et al., 2021).

Spectroscopic and Computational Studies

Spectroscopic investigations, such as FT-Raman and FT-IR spectra, have been conducted on similar compounds. These studies aid in understanding the molecular structure and potential applications in nonlinear optics (C. Y. Panicker et al., 2010).

properties

IUPAC Name

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMWFJYEDNCJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407048
Record name N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide

CAS RN

13558-79-7
Record name N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.